molecular formula C8H14O7 B049824 6-O-acetyl-D-glucose CAS No. 7286-45-5

6-O-acetyl-D-glucose

Cat. No.: B049824
CAS No.: 7286-45-5
M. Wt: 222.19 g/mol
InChI Key: VFPUCPVAZOMVLI-LXGUWJNJSA-N
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Description

Scientific Research Applications

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of “[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate” is not clearly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with “[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate” are not clearly mentioned in the available resources .

Future Directions

The future directions of “[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate” are not clearly mentioned in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate typically involves the acetylation of D-glucose. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The process can be summarized as follows:

    Starting Material: D-glucose

    Reagent: Acetic anhydride

    Catalyst: Acidic catalyst (e.g., sulfuric acid)

    Reaction Conditions: The reaction mixture is heated to a temperature of around 60-70°C for several hours.

Industrial Production Methods

In an industrial setting, the production of [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate can be compared with other similar compounds, such as:

    D-glucose: The parent compound from which it is derived.

    6-O-acetyl-D-galactose: A similar compound with a different stereochemistry.

    D-mannose: Another hexose sugar with similar functional groups.

The uniqueness of [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O7/c1-4(10)15-3-6(12)8(14)7(13)5(11)2-9/h2,5-8,11-14H,3H2,1H3/t5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPUCPVAZOMVLI-LXGUWJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595099
Record name 6-O-Acetyl-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7286-45-5
Record name 6-O-Acetyl-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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